molecular formula C22H28N4O5 B2543147 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 2034340-41-3

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B2543147
CAS No.: 2034340-41-3
M. Wt: 428.489
InChI Key: DVAYHGHDUPETCL-UHFFFAOYSA-N
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Description

The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine features a bicyclic pyrazolo[1,5-a]pyridine core fused with a partially saturated ring system (4H,5H,6H,7H). The pyrazolo[1,5-a]pyridine moiety is substituted at position 3 with a carbonyl group linked to a piperazine ring. The piperazine nitrogen at position 4 is further acylated with a 3,4,5-trimethoxybenzoyl group, introducing significant steric bulk and electron-donating methoxy substituents.

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-29-18-12-15(13-19(30-2)20(18)31-3)21(27)24-8-10-25(11-9-24)22(28)16-14-23-26-7-5-4-6-17(16)26/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAYHGHDUPETCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the trimethoxybenzoyl group via acylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Compounds such as 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (sc-349881) share a similar partially saturated pyrazolo-fused core but replace the pyridine ring with pyrimidine. The carboxylic acid substituent at position 3 contrasts with the carbonyl-piperazine group in the target compound, suggesting divergent solubility and reactivity profiles .

Dihydropyrazolo[1,5-a]pyrimidines

Examples include 2-amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4q). These compounds feature a pyrimidine ring fused to pyrazole, with substituents like nitro or hydroxyl groups. The nitro group in 4q introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Such differences may impact metabolic stability and binding affinity .

Piperazine and Acyl Substituent Variations

Piperazine-Based Analogues

  • 1-[3-(1H-Pyrazol-1-yl)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (BJ40180): This analogue substitutes the 3,4,5-trimethoxybenzoyl group with a pyrazole-containing benzoyl moiety.
  • The absence of a fused pyrazolo ring reduces conformational rigidity compared to the target compound .

Acyl Group Comparisons

  • The 3,4,5-trimethoxybenzoyl group in the target compound provides steric bulk and lipophilicity. In contrast, compounds like 4d (2-amino-5-(2,4-dimethoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]-pyrimidin-7(4H)-one) feature dimethoxyphenyl substituents, which offer fewer methoxy groups and reduced steric hindrance .

Physicochemical and Functional Group Analysis

  • Lipophilicity : The 3,4,5-trimethoxybenzoyl group increases logP compared to analogues with polar substituents (e.g., carboxylic acid in sc-349881).
  • Hydrogen-Bonding Capacity : The target compound’s methoxy groups act as hydrogen-bond acceptors, whereas compounds like 4q (nitro group) prioritize electron withdrawal.
  • Conformational Flexibility : Partial saturation of the pyrazolo[1,5-a]pyridine core in the target compound may enhance rigidity compared to fully aromatic analogues .

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